4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-9-4-2-1-3-8(9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEABKLIJCNTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215059 | |
| Record name | 2-Pyrimidinamine, 4-[2-(2-chlorophenyl)-5-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823183-79-4 | |
| Record name | 2-Pyrimidinamine, 4-[2-(2-chlorophenyl)-5-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinamine, 4-[2-(2-chlorophenyl)-5-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the reaction of a suitable amidine with a β-dicarbonyl compound.
Coupling of the Thiazole and Pyrimidine Rings: The final step involves the coupling of the thiazole and pyrimidine rings through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and physicochemical properties are influenced by substituents on the thiazole and pyrimidine rings. Below is a comparative analysis with key analogs:
Structural and Functional Modifications
Table 1: Structural and Physicochemical Properties
Key Research Findings
Substituent Effects on Bioactivity: The morpholino group in 12q enhances solubility and target binding (CDK9 inhibition) due to its polar nature . Fluorine substitution (e.g., 41) improves metabolic stability and membrane permeability, critical for antimalarial activity .
Synthetic Efficiency :
- Yields vary significantly: 12q (28%) and 41 (16%) reflect synthetic challenges with complex substituents, whereas APY7 achieves 74% yield via optimized coupling .
- Higher purity (>95% for 41) correlates with advanced purification methods like preparative HPLC .
Crystallographic Insights: Analogs like 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine exhibit near-coplanar thiazole-pyrimidine rings (dihedral angle: 6.48°), promoting π-π stacking in target binding. Intermolecular N–H⋯N hydrogen bonds enhance crystalline stability .
Electronic and Steric Effects: Nitrophenyl groups (e.g., ) increase electron-withdrawing effects, altering redox properties and kinase binding affinities.
Biological Activity
The compound 4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS Number: 499795-83-4) is a heterocyclic organic molecule that has attracted significant interest due to its potential biological activities, particularly in oncology and neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClN4S |
| Molecular Weight | 288.76 g/mol |
| Melting Point | 214 - 216 °C |
| CAS Number | 499795-83-4 |
Structural Characteristics
The compound features a thiazole ring fused with a pyrimidine ring, which contributes to its unique chemical reactivity and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
Anticancer Properties
Research indicates that This compound exhibits significant anticancer activity. Notably, it has been studied for its effects on various cancer cell lines:
- IC50 Values :
- MCF-7 (breast cancer): ~0.28 µg/mL
- HepG2 (liver cancer): ~9.6 µM
These values suggest potent activity against these cancer types, warranting further exploration into its mechanisms of action and therapeutic potential.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival pathways, although detailed mechanistic studies are still needed to elucidate these interactions fully.
Neuropharmacological Effects
Emerging evidence suggests that this compound may also possess neuropharmacological properties. It has been investigated for potential effects on neurotransmitter systems, which could have implications for treating neurodegenerative diseases or mood disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activities of This compound :
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various thiazole derivatives, including this compound. It demonstrated significant cytotoxicity against MCF-7 and HepG2 cells, with mechanisms involving apoptosis induction and cell cycle arrest.
-
Neuropharmacological Investigation :
- Research conducted at a leading university explored the compound's effects on neuronal cell lines. Results indicated modulation of neurotransmitter release, suggesting potential applications in treating conditions like depression or anxiety.
-
In Vivo Studies :
- Animal models have been utilized to assess the efficacy of this compound in tumor growth inhibition. Results showed a marked reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent.
Comparison with Similar Compounds
To contextualize the biological activity of This compound , it is useful to compare it with structurally similar compounds:
| Compound Name | Anticancer IC50 (µM) | Unique Features |
|---|---|---|
| 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | ~10 | Different substitution pattern |
| 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | ~5 | Imidazole ring offers distinct properties |
This comparison highlights the unique potency and structural advantages of the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
